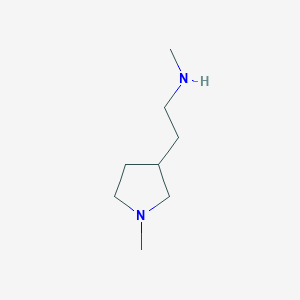![molecular formula C27H16Cl2N4O B12443924 2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the benzimidazole core, followed by the introduction of the phthalazinyl and benzamide moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-chloro-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide
- 2-chloro-N-[5-(4-fluorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide
Uniqueness
2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C27H16Cl2N4O |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]benzamide |
InChI |
InChI=1S/C27H16Cl2N4O/c28-17-11-9-16(10-12-17)25-19-5-1-2-6-20(19)26-31-23-15-18(13-14-24(23)33(26)32-25)30-27(34)21-7-3-4-8-22(21)29/h1-15H,(H,30,34) |
InChI Key |
FJXMVWTVACWMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=C3C=CC(=C4)NC(=O)C5=CC=CC=C5Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


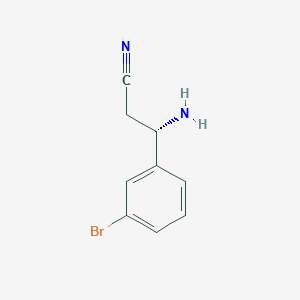
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

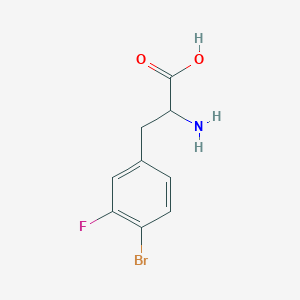
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
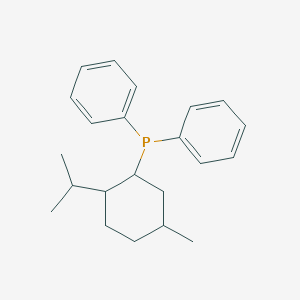
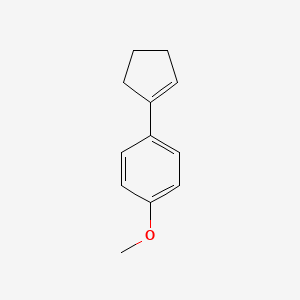
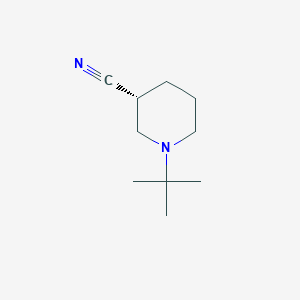
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)

